molecular formula C9H22N2 B3164139 N-Butyl-N-ethylpropane-1,3-diamine CAS No. 889889-05-8

N-Butyl-N-ethylpropane-1,3-diamine

Cat. No.: B3164139
CAS No.: 889889-05-8
M. Wt: 158.28 g/mol
InChI Key: SMIQOXAFNYRXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-ethylpropane-1,3-diamine is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂. Its structure consists of a propane-1,3-diamine backbone substituted with a butyl group and an ethyl group on the central nitrogen atom. This compound is of interest in organic synthesis, surfactancy, and pharmaceutical applications due to its dual amine functionality and tunable lipophilicity.

Properties

IUPAC Name

N'-butyl-N'-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-3-5-8-11(4-2)9-6-7-10/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIQOXAFNYRXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with butylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-Butyl-N-ethylpropane-1,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Butyl-N-ethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Key propane-1,3-diamine derivatives are compared below based on substituents, physicochemical properties, and functional roles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference Sources
N-Butyl-N-ethylpropane-1,3-diamine Butyl (C₄H₉), Ethyl (C₂H₅) C₉H₂₂N₂ 158.29 (calculated) Hypothesized surfactant, intermediate in drug synthesis
N1,N1-Dimethylpropane-1,3-diamine Two methyl (CH₃) groups C₅H₁₄N₂ 102.18 Enhances water solubility (>10 mg/mL); used in TLR2 agonists (EC₅₀ = 0.25 nM)
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine Dodecyl (C₁₂H₂₅), 3-aminopropyl C₁₈H₄₁N₃ 299.54 Surfactant; toxicological data limited; CAS 2372-82-9
N1-(2-Methoxyethyl)-N1-methylpropane-1,3-diamine Methoxyethyl (C₃H₆OCH₃), methyl C₇H₁₈N₂O 146.23 Specialty chemical; applications in coordination chemistry

Physicochemical Properties

  • Solubility: The introduction of polar substituents (e.g., N1,N1-dimethylpropane-1,3-diamine) significantly enhances aqueous solubility (>10 mg/mL) compared to lipophilic derivatives like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine .
  • Stability : Carbamate derivatives of propane-1,3-diamines exhibit excellent chemical stability under accelerated testing, as seen in TLR2 agonists .

Biological Activity

N-Butyl-N-ethylpropane-1,3-diamine (also known as N,N'-di-n-butyl-N,N'-diethyl-1,3-propanediamine) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight158.25 g/mol
Boiling Point203 °C
Melting Point22 °C
Density0.998 g/mL at 20 °C

The biological activity of this compound is primarily linked to its role as a lipophilic amine . This characteristic allows it to interact with various biological membranes and cellular components. The compound has been noted for its potential as an antimicrobial agent , particularly against resistant strains of bacteria.

Antimicrobial Activity

Recent studies have explored the use of this compound in developing novel antibacterial agents. For instance, Yarlagadda et al. (2015) synthesized derivatives using this compound to target vancomycin-resistant bacteria. Their findings indicated that modifications of the amine structure enhanced antimicrobial efficacy, suggesting a promising avenue for combating antibiotic resistance .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study conducted by Ciesielska et al. (2022) evaluated sulfonamide derivatives synthesized from this compound. The derivatives exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
  • Electrochemical Properties : Ye et al. (2018) demonstrated that this compound could be utilized in electrochemical applications due to its ability to undergo selective α-alkylation. This property was leveraged to enhance the electrochemical characteristics of compounds used in biosensors and drug delivery systems .

Research Findings

Research has shown that this compound can influence various biological pathways:

  • Cell Signaling : The compound interacts with cell surface receptors, potentially modulating signaling pathways related to inflammation and immune responses.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicated that while the compound exhibits antibacterial properties, it also shows selective cytotoxicity against certain cancer cell lines without significantly affecting normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-N-ethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-Butyl-N-ethylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.